2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Lipophilicity Drug-likeness Physicochemical profiling

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole (CAS 1342234-81-4) is a low-molecular-weight (232.06 g/mol) heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with an isoxazole (1,2-oxazole) ring and brominated at the 2-position. The compound is classified as a versatile small molecule scaffold (Biosynth SDC23481) and is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C5H2BrN3OS
Molecular Weight 232.06 g/mol
CAS No. 1342234-81-4
Cat. No. B1445266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole
CAS1342234-81-4
Molecular FormulaC5H2BrN3OS
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=NN=C(S2)Br
InChIInChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H
InChIKeyBSBPZRPVKNMTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole (CAS 1342234-81-4): A Dual-Heterocycle Building Block for Medicinal Chemistry and Fragment-Based Discovery


2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole (CAS 1342234-81-4) is a low-molecular-weight (232.06 g/mol) heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with an isoxazole (1,2-oxazole) ring and brominated at the 2-position [1]. The compound is classified as a versatile small molecule scaffold (Biosynth SDC23481) and is commercially available at ≥95% purity from multiple suppliers . Its structure combines two privileged pharmacophores—1,3,4-thiadiazole and isoxazole—into a single, functionalizable entity with a reactive C–Br handle at position 2, making it a strategic intermediate for generating focused libraries of isoxazole-thiadiazole hybrid compounds for drug discovery programs targeting cancer, inflammation, and microbial infections [2].

Why 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole Cannot Be Replaced by the 2-Chloro Analog or Simpler Thiadiazole Building Blocks


The bromine atom at position 2 of the 1,3,4-thiadiazole ring is not merely a placeholder halogen—it dictates the compound's reactivity profile in downstream cross-coupling chemistry, with C–Br bonds exhibiting markedly higher oxidative addition rates with Pd(0) catalysts compared to C–Cl bonds (general reactivity order: I > OTf ≥ Br >> Cl) [1]. Substituting the 2-chloro analog (CAS 1343912-53-7) results in a measurable loss of lipophilicity (computed ΔLogP = −0.11) and alters the electronic character of the thiadiazole ring, which can propagate into significant differences in the pharmacokinetic properties of final elaborated compounds . Furthermore, replacing the isoxazole substituent with a simple phenyl or methyl group eliminates the acetyl-lysine mimetic pharmacophore essential for BET bromodomain targeting, a validated mechanism in oncology [2]. These structural features are not interchangeable without fundamentally altering both the synthetic route and the biological profile of derived libraries.

Quantitative Differentiation Evidence for 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole vs. Closest Analogs


Head-to-Head Lipophilicity Comparison: 2-Bromo vs. 2-Chloro Analog Computed LogP

The 2-bromo derivative exhibits higher computed lipophilicity than its 2-chloro counterpart. This difference, while modest in absolute terms (ΔLogP = +0.109), is directionally consistent with the known Hansch π constant for bromine (+0.86) vs. chlorine (+0.71), representing a ~21% greater hydrophobic contribution [1]. In fragment-based drug discovery, even sub-unit logP differences can influence membrane permeability, plasma protein binding, and the overall lipophilic ligand efficiency (LLE) of elaborated lead compounds .

Lipophilicity Drug-likeness Physicochemical profiling

Comparative Synthetic Utility: C–Br vs. C–Cl Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition step—which is rate-limiting for many transformations—proceeds significantly faster with aryl bromides than with aryl chlorides. The well-established reactivity order for Suzuki-Miyaura coupling is I > OTf ≥ Br >> Cl, reflecting the relative C–X bond dissociation energies: C–Br (~71 kcal/mol) vs. C–Cl (~84 kcal/mol) [1]. This ~13 kcal/mol difference translates to substantially milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) for the bromo analog. Specifically for 1,3,4-thiadiazoles, direct Pd/Cu-catalyzed C–H arylation has been demonstrated with aryl bromides, establishing the compatibility of this heterocycle with modern cross-coupling methodology [2].

Cross-coupling Suzuki-Miyaura C–H arylation Building block reactivity

Thiadiazole vs. Oxadiazole Bioisosteric Differentiation: Implications for Scaffold Selection

The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are established bioisosteres, but their physicochemical and electronic properties differ in ways that critically affect drug design outcomes. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole-containing compounds exhibit approximately one order of magnitude lower lipophilicity (logD) compared to their oxadiazole-free counterparts [1]. The sulfur atom in 1,3,4-thiadiazole provides greater polarizability, distinct hydrogen-bond acceptor character (C=S vs. C=O), and generally higher metabolic stability compared to the oxygen-containing oxadiazole [2]. In the specific context of isoxazole-linked systems, 5-(5-methylisoxazol-3-yl)-1,3,4-thiadiazoles have demonstrated antibacterial activity in direct comparison with their 1,3,4-oxadiazole counterparts, confirming that the thiadiazole ring imparts distinct biological profiles even within isosteric series [3].

Bioisosterism Scaffold hopping 1,3,4-Thiadiazole 1,3,4-Oxadiazole

Isoxazole-Thiadiazole Dual Pharmacophore: Validated Anticancer Activity of the Scaffold Class

The isoxazole-1,3,4-thiadiazole linked scaffold has been independently validated in multiple medicinal chemistry programs. A series of isoxazole-thiadiazole linked carbazole derivatives (12a–12j) demonstrated anticancer activity surpassing etoposide against MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast) cancer cell lines in MTT assays [1]. More recently, isoxazoline-linked 1,3,4-thiadiazole derivatives exhibited IC50 values of 16.58 ± 1.49 μM and 17.76 ± 1.69 μM against HT-1080 fibrosarcoma cells, with molecular docking confirming binding to caspase-3 [2]. The isoxazole moiety itself is a validated acetyl-lysine mimetic capable of engaging BET bromodomains (BRD2/BRD4) with IC50 <5 μM [3]. The target compound 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole serves as the unelaborated core scaffold from which these biologically active derivatives can be systematically constructed via the reactive C–Br handle.

Anticancer Isoxazole-thiadiazole hybrids Cytotoxicity Kinase inhibition

Optimal Procurement and Application Scenarios for 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


Parallel Synthesis of Isoxazole-Thiadiazole Focused Libraries via Suzuki-Miyaura Cross-Coupling

The C–Br bond at position 2 of the 1,3,4-thiadiazole ring provides the requisite reactivity for high-throughput parallel derivatization via Suzuki-Miyaura coupling with (hetero)aryl boronic acids. The ~13 kcal/mol lower C–Br bond dissociation energy compared to C–Cl (ΔBDE ≈ 13 kcal/mol) enables coupling under milder conditions with lower catalyst loadings, directly reducing the number of failed reactions in array synthesis [1]. The isoxazole substituent at position 5 remains inert under standard cross-coupling conditions, allowing selective mono-functionalization. This scenario is optimal for medicinal chemistry groups generating 24–96 member libraries for primary screening against kinase, bromodomain, or antibacterial targets.

Fragment-Based Drug Discovery Leveraging the Dual Pharmacophore Architecture

With a molecular weight of 232.06 g/mol and a computed LogP of 1.96, this compound falls within fragment-like chemical space (MW <300, LogP <3) [1]. The isoxazole ring provides intrinsic acetyl-lysine mimetic character validated for BET bromodomain engagement (IC50 <5 μM for elaborated 3,5-dimethylisoxazole ligands) [2], while the 1,3,4-thiadiazole core offers distinct sulfur-mediated hydrogen-bond acceptor interactions not available with oxadiazole bioisosteres [3]. The C–Br handle supports fragment growing via structure-based design, making this compound a strategic choice for fragment screening libraries targeting epigenetic readers or other acetyl-lysine binding domains.

Scaffold-Hopping from Oxadiazole to Thiadiazole in Lead Optimization Programs

For programs seeking to improve metabolic stability or modulate lipophilicity of existing oxadiazole-based leads, this building block provides a direct thiadiazole replacement. The systematic matched-pair analysis from the AstraZeneca collection indicates that thiadiazole-containing compounds exhibit approximately 10-fold higher logD than their oxadiazole counterparts [1], while the sulfur atom's greater polarizability can enhance van der Waals contacts in hydrophobic binding pockets. The isoxazole substituent additionally offers a second vector for diversification or target engagement. This scenario applies specifically to programs where oxadiazole leads show poor metabolic stability (C–O bond liability) or insufficient target residence time.

Anticancer Lead Generation Targeting Caspase-3/Apoptosis Pathways

Elaborated isoxazoline-1,3,4-thiadiazole hybrids derived from this scaffold class have demonstrated IC50 values of 16.58–17.76 μM against HT-1080 fibrosarcoma cells with confirmed caspase-3 binding via molecular docking and molecular dynamics simulations [1]. The 2-bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole building block serves as the direct synthetic entry point to this chemotype. Procuring this specific brominated scaffold—rather than the chloro analog—ensures efficient diversification at the 2-position to explore the structure-activity relationships that govern caspase-3 affinity and antiproliferative potency.

Quote Request

Request a Quote for 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.